![molecular formula C11H11ClN4O B14880100 3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)
3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD05744529 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05744529 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally involves the combination of precursor chemicals under specific temperature and pressure conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of MFCD05744529 is scaled up using optimized methods to ensure high yield and purity. This often involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD05744529 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD05744529 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of MFCD05744529 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
MFCD05744529 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD05744529 is used in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of MFCD05744529 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, which are the basis for its various applications in medicine and biology.
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11ClN4O/c1-7-10(17)14-11(16-15-7)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,16,17) |
InChI Key |
BJITUTXHXZPTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


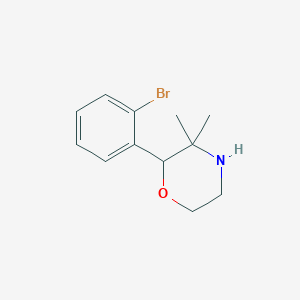
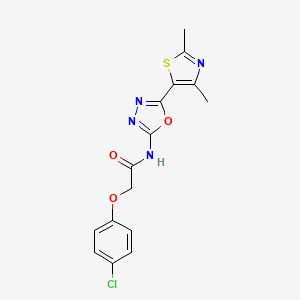
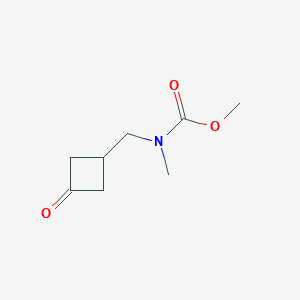
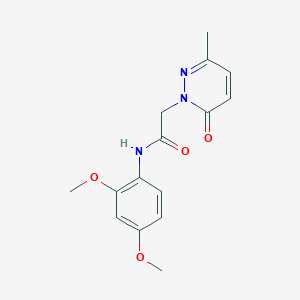
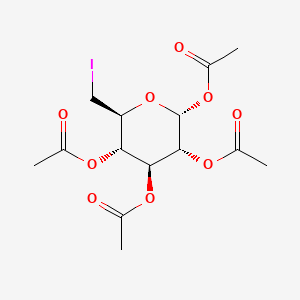

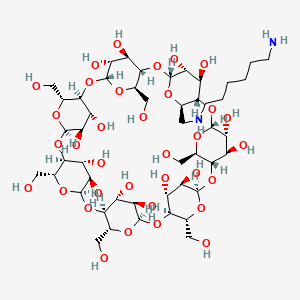
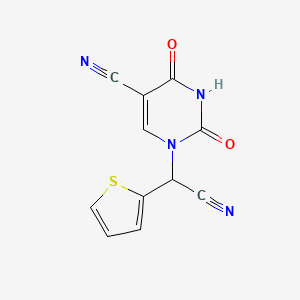
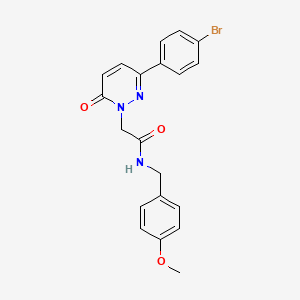
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880052.png)
![5-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880056.png)
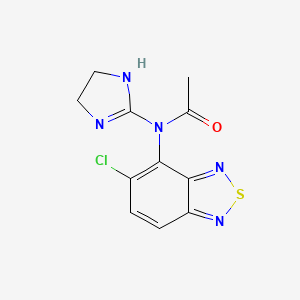
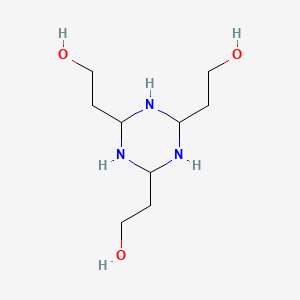
![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
